molecular formula C42H51N13O7 B607100 diABZI STING agonist-1 CAS No. 2138498-18-5

diABZI STING agonist-1

Cat. No.: B607100
CAS No.: 2138498-18-5
M. Wt: 849.9 g/mol
InChI Key: JGLMVXWAHNTPRF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of diABZI STING agonist-1 is the Stimulator of Interferon Genes (STING) pathway . STING is a crucial component of the innate immune system and a positive regulator of interferons . It plays a significant role in combating a variety of infectious diseases and is a promising therapeutic target for cancer immunotherapy .

Mode of Action

This compound acts as an agonist to the STING pathway . It induces the secretion of Interferon-β (IFN-β) in human peripheral blood mononuclear cells (PBMCs) . The activation of STING leads to the modulation of cellular immunity, primarily mediated by cytotoxic CD8+ T cells .

Biochemical Pathways

The activation of the STING pathway by diABZI results in the stimulation of multiple pathways, including interferon induction, non-canonical autophagy, and NLRP3 inflammasome activation . This cross-talk between the innate and adaptive immune systems optimizes sustained antigen-specific immunity . The activation of STING also leads to an increase in pH within the Golgi apparatus .

Result of Action

The activation of the STING pathway by diABZI enhances the cytotoxicity of T cells towards cancer cells . It improves interferon-γ expression and increases antigen presentation of tumor cells . This indicates that STING agonists like diABZI could be used as a strategy to promote TCR-T cancer immunotherapy .

Action Environment

The action of this compound can be influenced by environmental factors such as the level of expression or presentation of antigen in tumor cells . The regulatory tumor environment can also affect the response to this type of therapy .

Biochemical Analysis

Biochemical Properties

diABZI STING agonist-1 interacts with the STING pathway, a critical component of the innate immune system. It has been found to activate STING media and TCR signaling pathways . The EC50 values of this compound are 130 nM and 186 nM for humans and mice, respectively . This indicates that this compound has a high affinity for the STING receptor, leading to its activation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating the STING pathway, which leads to the production of type-I interferons and pro-inflammatory cytokines . This can result in the enhancement of the immune response, particularly in the context of cancer immunotherapy . For instance, it has been shown to enhance the cytotoxicity of T cells towards cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the STING receptor, leading to the activation of downstream signaling pathways. This includes the activation of TBK1 and IRF3, which subsequently leads to the production of type-I interferons . These interferons play a crucial role in the immune response against infections and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to induce robust anti-tumor immune activity with only minimal increases in systemic cytokine levels

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, at a dose of 2.5 mg/kg, it has been shown to increase serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice . The specific threshold effects and potential toxic or adverse effects at high doses need to be further explored.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a STING agonist. The activation of the STING pathway can lead to various downstream effects, including the production of type-I interferons

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its binding to the STING receptor, which is an integral ER-membrane protein . The specific compartments or organelles to which this compound is directed, and any effects on its activity or function, are areas that need to be further explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: diABZI STING agonist-1 is synthesized through a series of small molecule amidobenzimidazoles (ABZI). The development process involves identifying effective ABZI molecules that compete with classical STING agonists like 2’3’-cGAMP. Two molecules of the lead compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity .

Industrial Production Methods: The industrial production of this compound involves the synthesis of the compound in a lyophilized form. The product is then resuspended in endotoxin-free water to obtain a stock solution. This method ensures the stability and purity of the compound for research and therapeutic applications .

Comparison with Similar Compounds

  • 2’3’-cGAMP
  • Cridanimod
  • C-176
  • STING-IN-2
  • STING-IN-3

Uniqueness: diABZI STING agonist-1 is unique due to its non-nucleotide-based structure, which provides increased bioavailability and different physicochemical properties compared to classical cyclic dinucleotide (CDN) STING agonists. This uniqueness allows for more options in clinical development for various conditions, including cancer and viral infections .

Properties

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138498-18-5
Record name Diabzi sting agonist-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIABZI STING AGONIST-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.